molecular formula C8H7F3O B2725344 (1R)-1-(2,4,5-Trifluorophenyl)ethanol CAS No. 1704979-15-6

(1R)-1-(2,4,5-Trifluorophenyl)ethanol

Cat. No. B2725344
CAS RN: 1704979-15-6
M. Wt: 176.138
InChI Key: RIRHPWCWRLZXAM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound that is used in various applications. It is also referred to as "2-(2,4,5-Trifluorophenyl)ethanol" .


Synthesis Analysis

The synthesis of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” involves multiple steps. One approach is the biocatalytic retrosynthesis, which starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is complex. It involves a trifluorophenyl group attached to an ethanol group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” are complex and involve multiple steps. These include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Biocatalysis and Retrosynthesis

(1R)-1-(2,4,5-Trifluorophenyl)ethanol: has been employed in biocatalytic retrosynthesis approaches. These approaches utilize enzymatic steps to synthesize target molecules, offering several advantages over traditional chemical synthesis. For instance:

Key Intermediate in Sitagliptin Synthesis

(1R)-1-(2,4,5-Trifluorophenyl)ethanol: serves as a crucial intermediate in the synthesis of sitagliptin phosphate , an oral antidiabetic medication. The compound ®-3-(t-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is derived from it, contributing to the overall synthesis of sitagliptin .

Proteomics Research

Researchers in proteomics utilize (1R)-1-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7) as a reagent. Its molecular formula is C8H7F3O, with a molecular weight of 176.137 g/mol .

Future Directions

The future directions for “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. The integration of biocatalytic steps in retrosynthetic analysis offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .

properties

IUPAC Name

(1R)-1-(2,4,5-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHPWCWRLZXAM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,4,5-Trifluorophenyl)ethanol

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